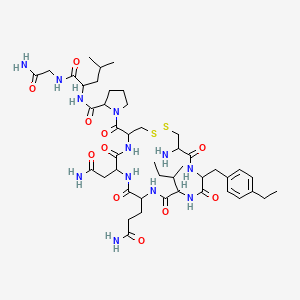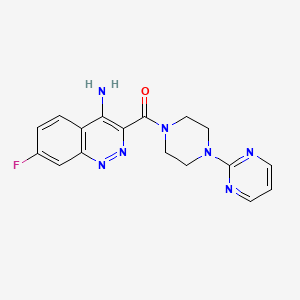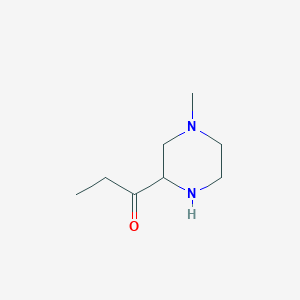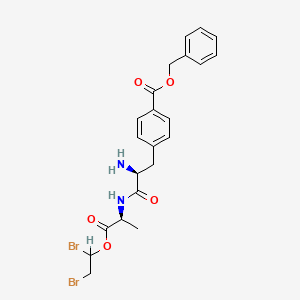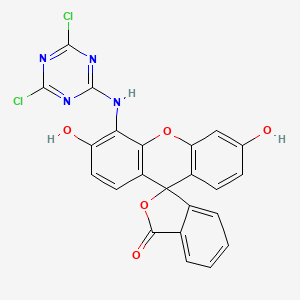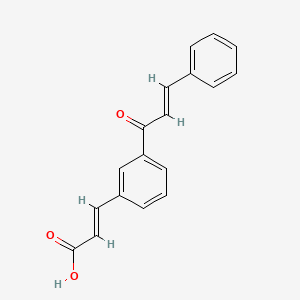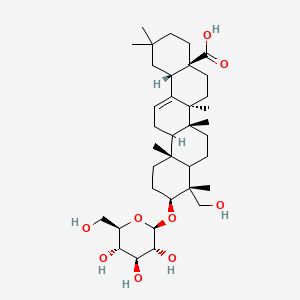
Hederoside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hederoside B is a triterpene glycoside isolated from the berries of Hedera taurica CarrThis compound belongs to the family Araliaceae and is characterized by its unique structure, which includes a hederagenin backbone glycosylated with a β-D-glucopyranosyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hederoside B can be synthesized through the glycosylation of hederagenin with β-D-glucopyranosyl donors. The reaction typically involves the use of glycosyl donors such as trichloroacetimidates or thioglycosides under the catalysis of Lewis acids like boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from the berries of Hedera taurica. The process includes solvent extraction, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Hederoside B undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids like hydrochloric acid under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed
Hydrolysis: Hederagenin and β-D-glucopyranose.
Oxidation: Various oxidized derivatives of hederagenin.
Scientific Research Applications
Mechanism of Action
Hederoside B exerts its effects through various molecular mechanisms:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Antimicrobial: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anticancer: Induces apoptosis and inhibits cell proliferation by targeting key signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Hederoside B is compared with other triterpene glycosides isolated from Hedera taurica, such as hederoside A3, hederoside E2, and hederoside F . These compounds share a similar hederagenin backbone but differ in their glycosylation patterns, which contribute to their unique biological activities and properties .
List of Similar Compounds
- Hederoside A3
- Hederoside E2
- Hederoside F
Properties
CAS No. |
39776-12-0 |
|---|---|
Molecular Formula |
C36H58O9 |
Molecular Weight |
634.8 g/mol |
IUPAC Name |
(4aS,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C36H58O9/c1-31(2)13-15-36(30(42)43)16-14-34(5)20(21(36)17-31)7-8-24-32(3)11-10-25(33(4,19-38)23(32)9-12-35(24,34)6)45-29-28(41)27(40)26(39)22(18-37)44-29/h7,21-29,37-41H,8-19H2,1-6H3,(H,42,43)/t21-,22+,23?,24?,25-,26+,27-,28+,29-,32-,33-,34+,35+,36-/m0/s1 |
InChI Key |
CCDRPBGPIXPGRW-RNYXGUFRSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@](C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


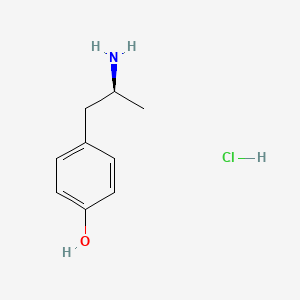

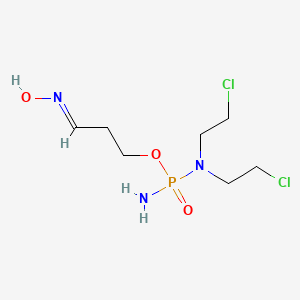
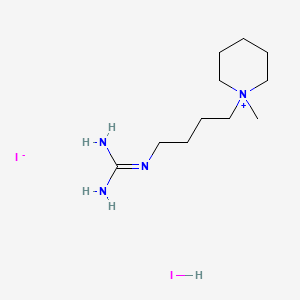
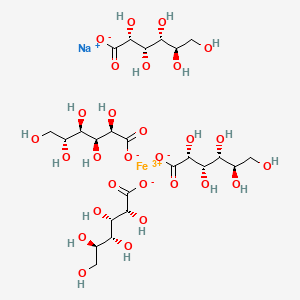

![4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide](/img/structure/B12723831.png)
